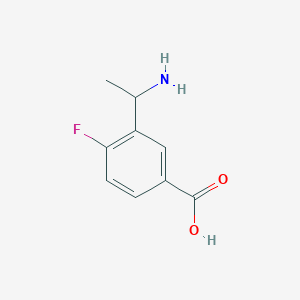
2-(Benzylamino)-2-(oxan-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-2-(oxan-4-yl)acetic acid is an organic compound that features both a benzylamino group and an oxan-4-yl group attached to an acetic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-(oxan-4-yl)acetic acid typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.
Introduction of the Oxan-4-yl Group: This step involves the formation of the oxan-4-yl moiety, which can be done through various cyclization reactions.
Attachment to Acetic Acid Backbone: The final step involves attaching the benzylamino and oxan-4-yl groups to the acetic acid backbone, often through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group.
Reduction: Reduction reactions could target the oxan-4-yl group or the carboxylic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzylamine oxide, while reduction could produce a hydroxyl derivative.
科学的研究の応用
Chemistry
In chemistry, 2-(Benzylamino)-2-(oxan-4-yl)acetic acid could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of 2-(Benzylamino)-2-(oxan-4-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-(Amino)-2-(oxan-4-yl)acetic acid: Lacks the benzyl group.
2-(Benzylamino)-2-(oxan-4-yl)propanoic acid: Has a propanoic acid backbone instead of acetic acid.
2-(Benzylamino)-2-(tetrahydrofuran-4-yl)acetic acid: Contains a tetrahydrofuran ring instead of an oxan ring.
Uniqueness
The presence of both the benzylamino and oxan-4-yl groups in 2-(Benzylamino)-2-(oxan-4-yl)acetic acid may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
2-(benzylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)13(12-6-8-18-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2,(H,16,17) |
InChIキー |
ZTCZRLUDOAAOFK-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C(C(=O)O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058125.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)
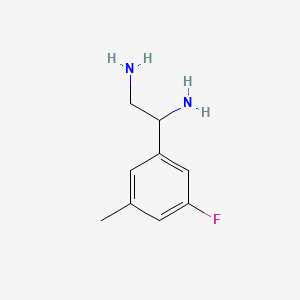
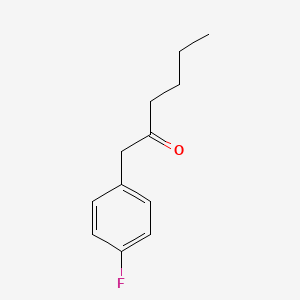
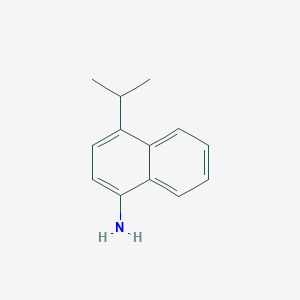
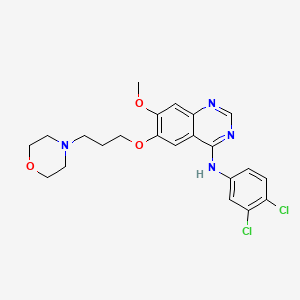
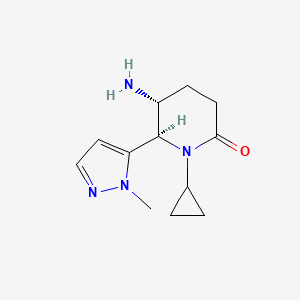
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
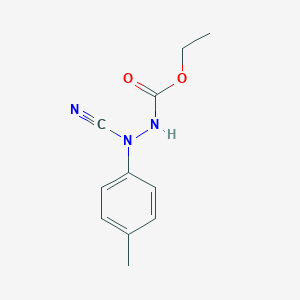
![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)

